1-t-Butoxycarbonylazetedin-3-ylzinc iodide, 0.50 M in THF

Description

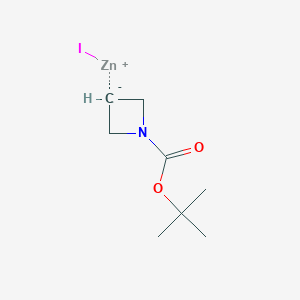

1-t-Butoxycarbonylazetedin-3-ylzinc iodide (product code: B8349) is a specialized organozinc reagent supplied as a 0.50 M solution in tetrahydrofuran (THF). It features a tert-butoxycarbonyl (Boc)-protected azetidine ring (a four-membered nitrogen-containing heterocycle) conjugated to a zinc iodide moiety. This compound is primarily utilized in cross-coupling reactions, such as Negishi couplings, to introduce Boc-protected azetidine moieties into complex organic frameworks . Synthonix, Inc., an ISO 9001:2015-certified supplier, markets this reagent for pharmaceutical and agrochemical research, offering it in 50 mL ($650) and 100 mL ($950) quantities .

Properties

InChI |

InChI=1S/C8H14NO2.HI.Zn/c1-8(2,3)11-7(10)9-5-4-6-9;;/h4H,5-6H2,1-3H3;1H;/q-1;;+2/p-1 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STAAQQBAJXGUAS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C[CH-]C1.[Zn+]I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14INO2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-t-Butoxycarbonylazetedin-3-ylzinc iodide can be synthesized through the reaction of 1-t-Butoxycarbonylazetidine with zinc iodide in the presence of a suitable solvent like THF. The reaction typically requires an inert atmosphere to prevent oxidation and moisture contamination .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure the absence of impurities .

Chemical Reactions Analysis

Types of Reactions: 1-t-Butoxycarbonylazetedin-3-ylzinc iodide primarily undergoes nucleophilic substitution reactions. It can react with various electrophiles, including alkyl halides, acyl chlorides, and epoxides.

Common Reagents and Conditions:

Reagents: Alkyl halides, acyl chlorides, epoxides.

Conditions: Typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Major Products: The major products formed from these reactions are substituted azetidines, which can be further functionalized for various applications.

Scientific Research Applications

1-t-Butoxycarbonylazetedin-3-ylzinc iodide is used extensively in scientific research due to its unique reactivity:

Mechanism of Action

The mechanism of action of 1-t-Butoxycarbonylazetedin-3-ylzinc iodide involves the nucleophilic attack of the carbon-zinc bond on electrophilic centers. The zinc atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic transformations to form carbon-carbon and carbon-heteroatom bonds.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences between B8349 and analogous organometallic reagents:

Key Observations :

- Heterocyclic Core : B8349 contains a strained azetidine ring, whereas B31641 features a six-membered piperidine ring. The smaller azetidine ring may impart higher reactivity due to ring strain .

- Protecting Groups : Both B8349 and B31641 utilize Boc protection, enhancing stability during storage and handling compared to unprotected analogs like M73206 .

- Metal Center : Zinc-based reagents (B8349, B31641) are less reactive but more stable than magnesium-based Grignard reagents (e.g., P8350), which require stricter temperature control .

Reactivity and Stability

- Nucleophilicity : Zinc reagents like B8349 exhibit moderate nucleophilicity, making them suitable for stepwise couplings. In contrast, Grignard reagents (e.g., P8350) are highly nucleophilic but prone to side reactions with protic or electrophilic substrates .

- Stability : The Boc group in B8349 shields the reactive nitrogen, preventing decomposition. Reagents without protecting groups (e.g., M73206) require immediate use or inert atmospheres .

- Solubility : All listed compounds are supplied in THF, ensuring compatibility with common organic reaction conditions.

Biological Activity

1-t-Butoxycarbonylazetedin-3-ylzinc iodide, a zinc organometallic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

1-t-Butoxycarbonylazetedin-3-ylzinc iodide is characterized by its unique structure, which includes a zinc center coordinated with an azetedine derivative. Its formulation in tetrahydrofuran (THF) at a concentration of 0.50 M enhances its solubility and reactivity in biological systems.

Biological Activity

The biological activity of 1-t-Butoxycarbonylazetedin-3-ylzinc iodide primarily involves its derivatives and their interactions with various biological targets. The compound has been investigated for several potential therapeutic applications:

1. Antimicrobial Properties

Research indicates that zinc compounds exhibit significant antimicrobial activity. Zinc iodide, in combination with other agents like dimethyl sulfoxide (DMSO), has shown efficacy against a range of pathogens, including bacteria and viruses. For instance, studies have highlighted the virucidal effects of zinc iodide formulations against RNA and DNA viruses, including SARS-CoV-2 .

2. Anti-inflammatory Effects

Zinc plays a crucial role in modulating immune responses and reducing inflammation. Clinical studies have demonstrated that zinc supplementation can decrease inflammatory cytokines and oxidative stress markers in various populations . The incorporation of 1-t-Butoxycarbonylazetedin-3-ylzinc iodide may enhance these effects through its unique chemical properties.

3. Potential in Cancer Therapy

Zinc compounds have been explored for their role in cancer treatment due to their ability to influence cellular signaling pathways related to apoptosis and cell proliferation. The specific mechanisms by which 1-t-Butoxycarbonylazetedin-3-ylzinc iodide exerts anti-cancer effects require further investigation but may involve modulation of zinc-dependent enzymes and transcription factors.

The mechanism of action for 1-t-Butoxycarbonylazetedin-3-ylzinc iodide involves binding to specific receptors or enzymes within cells, leading to altered biochemical pathways. The presence of zinc is known to stabilize cellular membranes and influence the activity of transcription factors involved in inflammation and immune responses .

Case Studies

Several studies have evaluated the biological activity of related zinc compounds, providing insights into the potential applications of 1-t-Butoxycarbonylazetedin-3-ylzinc iodide:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.